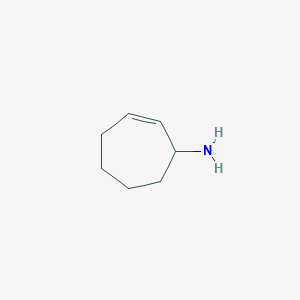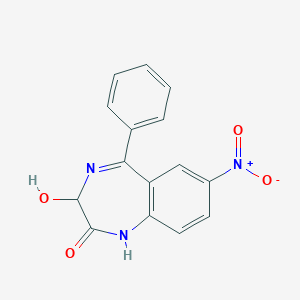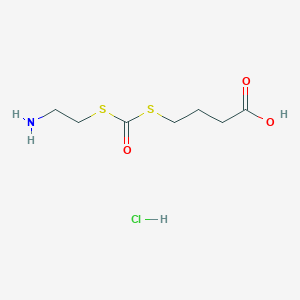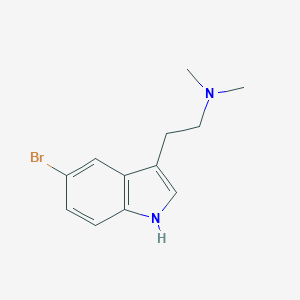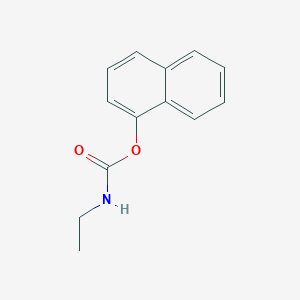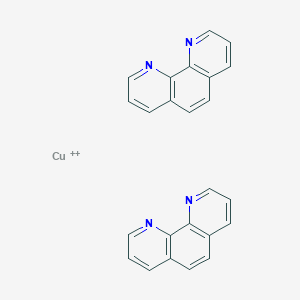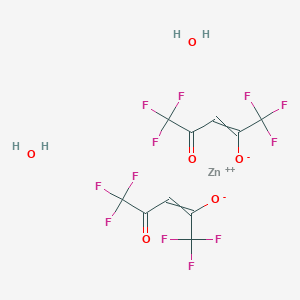
亜鉛;1,1,1,5,5,5-ヘキサフルオロ-4-オキソペンタ-2-エン-2-オレート;2水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate: is a coordination complex that includes zinc as the central metal ion. This compound is known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. It is often used in various research and industrial applications due to its ability to form stable complexes.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to study metal-ligand interactions.
- Employed in the synthesis of other complex compounds.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of advanced materials, including catalysts and electronic components.
- Applied in the field of nanotechnology for the synthesis of nanoparticles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate. The general reaction can be represented as:
Zn2++2C5H2F6O2+2H2O→Zn(C5H2F6O2)2⋅2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, particularly involving the zinc ion.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc complexes.
Substitution: Formation of halogenated derivatives of the original compound.
作用機序
The mechanism by which ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects is primarily through its ability to form stable complexes with various substrates. The zinc ion acts as a central coordinating entity, allowing the compound to interact with different molecules. This interaction can influence the reactivity and stability of the substrates, making it useful in catalysis and other chemical processes.
類似化合物との比較
Copper(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Similar in structure but contains copper instead of zinc.
Nickel(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Contains nickel as the central metal ion.
Uniqueness:
- The presence of zinc in ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate provides unique reactivity and stability compared to its copper and nickel counterparts.
- The compound’s ability to form stable complexes with a wide range of substrates makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
16743-33-2 |
|---|---|
分子式 |
C10H8F12O6Zn |
分子量 |
517.5 g/mol |
IUPAC名 |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |
InChIキー |
KPMCYOMCJRBFLE-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |
異性体SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |
正規SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


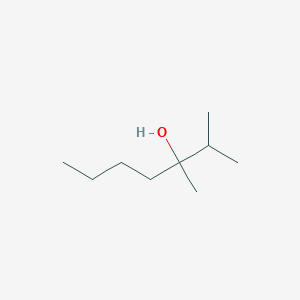
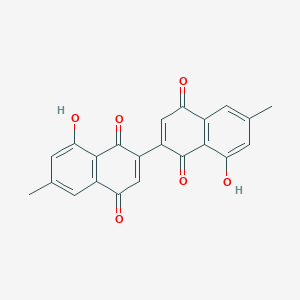
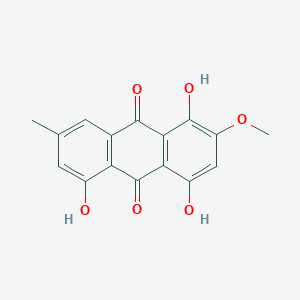
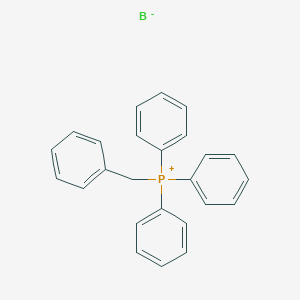
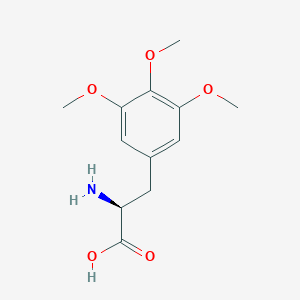
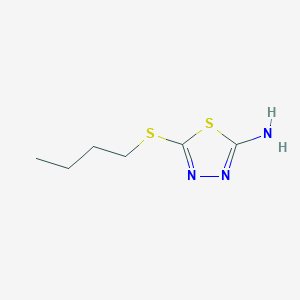
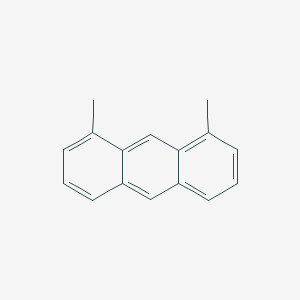
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
